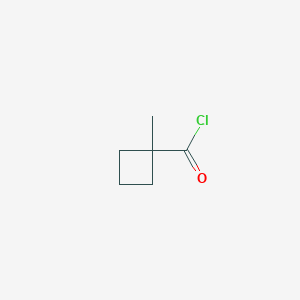

Cloruro de 1-metilciclobutano-1-carbonilo

Descripción general

Descripción

1-Methylcyclobutane-1-carbonyl chloride (MCBC) is an organic compound that is used in a variety of laboratory experiments and applications. It is a colorless liquid with a low boiling point and a strong odor. MCBC is commonly used as a reagent in organic synthesis and as a catalyst in chemical reactions. It is also used in the production of pharmaceuticals, food additives, and pigments. MCBC is an important chemical in the field of synthetic chemistry and has a wide range of applications.

Aplicaciones Científicas De Investigación

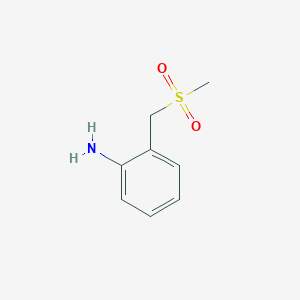

Bloques de construcción químicos

“Cloruro de 1-metilciclobutano-1-carbonilo” se utiliza como bloque de construcción químico . Los bloques de construcción químicos son productos químicos fundamentales que se utilizan en la síntesis de moléculas más complejas. Desempeñan un papel crucial en el desarrollo de una amplia gama de productos, desde productos farmacéuticos hasta plásticos .

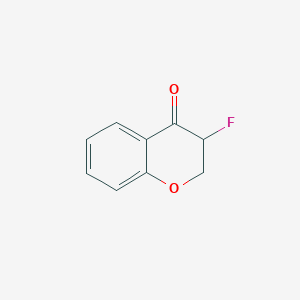

Síntesis de ciclobutanonas

En un estudio, se utilizó “this compound” en la síntesis de ciclobutanonas . Las ciclobutanonas son cetonas cíclicas de cuatro miembros que se utilizan en diversas reacciones químicas debido a su estructura de anillo tensa .

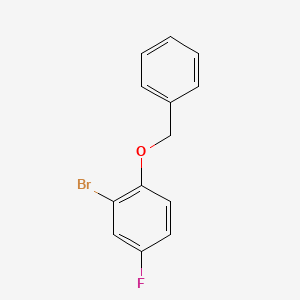

Reacciones de cicloadición [2 + 2]

“this compound” se puede utilizar en reacciones de cicloadición [2 + 2] . Estas reacciones implican la formación de un anillo de cuatro miembros mediante la adición de dos alquenos .

Generación de dicloroceteno

“this compound” se puede utilizar para generar dicloroceteno in situ . El dicloroceteno es un intermedio reactivo que se utiliza en síntesis orgánica .

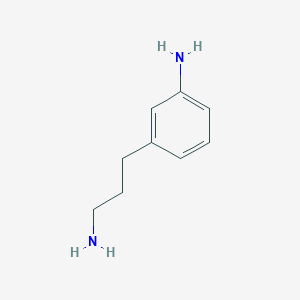

Síntesis de ésteres insaturados

“this compound” se puede utilizar en la síntesis de ésteres insaturados . Los ésteres insaturados son compuestos valiosos en química orgánica y se utilizan en una variedad de reacciones químicas .

Uso en investigación

“this compound” se utiliza con fines de investigación . Se puede utilizar en una variedad de experimentos para comprender sus propiedades y aplicaciones potenciales .

Safety and Hazards

Mecanismo De Acción

Target of Action

Carbonyl chlorides are typically reactive electrophiles. They can react with a variety of nucleophiles, including water, alcohols, and amines, to form corresponding carboxylic acids, esters, and amides, respectively .

Mode of Action

The reactivity of carbonyl chlorides is primarily due to the polarized carbon-chlorine bond, where the chlorine is partially negatively charged and the carbon is partially positively charged. This polarization allows the carbon to act as an electrophile, attracting nucleophiles .

Biochemical Pathways

The specific biochemical pathways affected by 1-Methylcyclobutane-1-carbonyl chloride would depend on its specific biological targets, which are currently unknown. Carbonyl chlorides can potentially modify proteins and other biomolecules by reacting with nucleophilic sites, which could disrupt normal cellular functions .

Pharmacokinetics

They can be metabolized by various enzymes, potentially forming reactive intermediates .

Result of Action

Without specific information on the biological targets of 1-Methylcyclobutane-1-carbonyl chloride, it’s difficult to predict the exact molecular and cellular effects of its action. Due to its reactivity, it could potentially cause cellular damage by reacting with and modifying important biomolecules .

Action Environment

The action, efficacy, and stability of 1-Methylcyclobutane-1-carbonyl chloride could be influenced by various environmental factors, including pH, temperature, and the presence of other reactive species. For example, carbonyl chlorides are typically hydrolyzed in the presence of water, forming corresponding carboxylic acids .

Propiedades

IUPAC Name |

1-methylcyclobutane-1-carbonyl chloride | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H9ClO/c1-6(5(7)8)3-2-4-6/h2-4H2,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

USQWJVCTRMEGKJ-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1(CCC1)C(=O)Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H9ClO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID90617626 | |

| Record name | 1-Methylcyclobutane-1-carbonyl chloride | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90617626 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

132.59 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

21890-82-4 | |

| Record name | 1-Methylcyclobutane-1-carbonyl chloride | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90617626 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

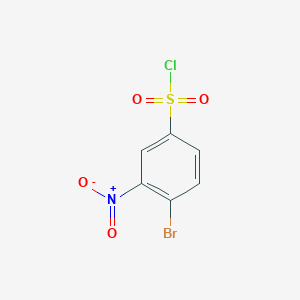

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

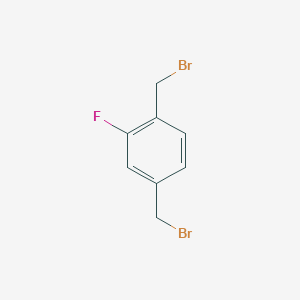

Feasible Synthetic Routes

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![2-Azaspiro[4.4]nonan-1-one](/img/structure/B1288749.png)